molecular formula C24H24N2O5 B6418840 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 618365-18-7

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B6418840
CAS No.: 618365-18-7
M. Wt: 420.5 g/mol
InChI Key: ODVFBCXKYHKPMZ-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a benzofuran moiety, a dimethylaminoethyl group, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one likely involves multiple steps, including the formation of the benzofuran ring, the introduction of the dimethylaminoethyl group, and the attachment of the methoxyphenyl group. Typical reaction conditions might include:

    Formation of Benzofuran Ring: This could involve cyclization reactions using appropriate precursors.

    Introduction of Dimethylaminoethyl Group: This might be achieved through alkylation reactions.

    Attachment of Methoxyphenyl Group: This could involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions might target the carbonyl group.

    Substitution: Substitution reactions could occur at various positions on the benzofuran or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of catalysts like palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Similar structure but without the methoxy group.

    4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-chlorophenyl)-1H-pyrrol-2(5H)-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-25(2)11-12-26-21(16-8-6-9-17(13-16)30-3)20(23(28)24(26)29)22(27)19-14-15-7-4-5-10-18(15)31-19/h4-10,13-14,21,28H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVFBCXKYHKPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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